molecular formula C16H14Cl2N2O2 B2951415 N-allyl-1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide CAS No. 339008-75-2

N-allyl-1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide

Cat. No.: B2951415
CAS No.: 339008-75-2
M. Wt: 337.2
InChI Key: GVZJSFPSSOBTQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-allyl-1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide is a synthetic pyridinecarboxamide derivative characterized by a 2,6-dichlorobenzyl group at the 1-position and an allyl-substituted carboxamide at the 3-position of the pyridine ring. The allyl group may influence pharmacokinetic properties such as metabolic stability and membrane permeability.

Properties

IUPAC Name

1-[(2,6-dichlorophenyl)methyl]-6-oxo-N-prop-2-enylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O2/c1-2-8-19-16(22)11-6-7-15(21)20(9-11)10-12-13(17)4-3-5-14(12)18/h2-7,9H,1,8,10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZJSFPSSOBTQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CN(C(=O)C=C1)CC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-allyl-1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the compound's biological activity, supported by research findings and case studies.

The molecular formula of this compound is C16H14Cl2N2O2C_{16}H_{14}Cl_2N_2O_2, with a molecular weight of approximately 337.21 g/mol. The compound features a unique structure characterized by an allyl group and dichlorobenzyl moiety, which contributes to its diverse biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogenic microorganisms.

Case Study: Antimicrobial Efficacy

A study assessed the compound's effectiveness against common bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These results suggest that the compound could be a promising candidate for the development of new antimicrobial agents due to its ability to inhibit the growth of both Gram-positive and Gram-negative bacteria .

Anticancer Properties

This compound has also been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in various cancer cell lines.

Case Study: Apoptotic Induction

In vitro studies conducted on HeLa cells demonstrated the following:

Concentration (µM) Cell Viability Reduction Apoptosis Markers
>50Significant decreaseIncreased expression of caspase-3 and PARP cleavage

These findings indicate that the compound activates apoptotic pathways, suggesting its potential as an anticancer agent .

The mechanism of action for this compound involves interactions with specific molecular targets, including enzymes and receptors. These interactions can modulate various biological pathways, contributing to its antimicrobial and anticancer effects. The exact pathways remain under investigation but are believed to involve oxidative stress and apoptosis induction mechanisms .

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. For example:
Reaction :

N allyl 1 2 6 dichlorobenzyl 6 oxo 1 6 dihydro 3 pyridinecarboxamideH+or OHΔ3 Carboxylic acid derivative+NH3\text{N allyl 1 2 6 dichlorobenzyl 6 oxo 1 6 dihydro 3 pyridinecarboxamide}\xrightarrow[\text{H}^+\text{or OH}^-]{\Delta}\text{3 Carboxylic acid derivative}+\text{NH}_3

Conditions :

  • Acidic: HCl (6M), reflux, 12–24 hours.

  • Basic: NaOH (2M), ethanol/water, 80°C, 8–12 hours .

Allyl Group Reactivity

The allyl substituent participates in electrophilic addition and oxidation:

Electrophilic Addition

Halogens or hydrogen halides add to the allyl double bond:
Reaction :

Allyl group+HX3 Haloalkyl derivative\text{Allyl group}+\text{HX}\rightarrow \text{3 Haloalkyl derivative}

Conditions :

  • HCl (gaseous) in dichloromethane, 0–5°C.

Oxidation

The allyl group oxidizes to an epoxide or glycol using peracids or osmium tetroxide:
Reaction :

Allyl groupOsO4RCO3HEpoxide or vicinal diol\text{Allyl group}\xrightarrow[\text{OsO}_4]{\text{RCO}_3\text{H}}\text{Epoxide or vicinal diol}

Conditions :

  • mCPBA (meta-chloroperbenzoic acid) in CH2_2Cl2_2, 25°C.

Pyridine Ring Functionalization

The pyridine nucleus undergoes substitution at electron-deficient positions (C-2 and C-4):

Nucleophilic Aromatic Substitution

Reaction :

Pyridine ring+NuC 2 or C 4 substituted product\text{Pyridine ring}+\text{Nu}^-\rightarrow \text{C 2 or C 4 substituted product}

Conditions :

  • KNO3_3/H2_2SO4_4 (nitration), 50°C .

  • Halogens (Cl2_2, Br2_2) with FeCl3_3 catalyst.

Reduction of the 6-Oxo Group

The ketone at position 6 is reduced to a secondary alcohol:
Reaction :

6 OxoNaBH4LiAlH46 Hydroxy\text{6 Oxo}\xrightarrow[\text{NaBH}_4]{\text{LiAlH}_4}\text{6 Hydroxy}

Conditions :

  • LiAlH4_4 in dry THF, 0°C → 25°C, 2–4 hours .

Dichlorobenzyl Substituent Reactivity

The 2,6-dichlorobenzyl group undergoes electrophilic substitution (e.g., sulfonation):
Reaction :

2 6 Dichlorobenzyl+H2SO4Sulfonated derivative\text{2 6 Dichlorobenzyl}+\text{H}_2\text{SO}_4\rightarrow \text{Sulfonated derivative}

Conditions :

  • Fuming H2_2SO4_4, 100°C, 6 hours.

Cross-Coupling Reactions

The pyridine ring participates in Suzuki-Miyaura coupling at halogenated positions (if functionalized):
Reaction :

3 Bromo pyridine derivative+Ar B OH 2Pd PPh3 4Biaryl product\text{3 Bromo pyridine derivative}+\text{Ar B OH }_2\xrightarrow{\text{Pd PPh}_3\text{ }_4}\text{Biaryl product}

Conditions :

  • Pd catalyst, K2_2CO3_3, DMF/H2_2O, 80°C.

Mechanistic Insights

  • Hydrolysis : Proceeds via tetrahedral intermediate formation, stabilized by the pyridine ring’s electron-withdrawing effect .

  • Allyl Oxidation : Epoxidation follows a concerted mechanism with mCPBA.

  • Suzuki Coupling : Requires palladium-mediated transmetallation and reductive elimination.

Comparison with Similar Compounds

Benzyl Substitution Patterns

  • 2,6-Dichlorobenzyl vs. 3-Chlorobenzyl: The 2,6-dichlorobenzyl group (as in the target compound) is associated with higher lipophilicity and reactivity compared to monosubstituted benzyl groups like 3-chlorobenzyl . This enhances solubility in organic solvents but reduces aqueous solubility .
  • 3,4-Dichlorobenzyl : In 5-bromo-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde, the 3,4-dichloro configuration may alter steric interactions in binding pockets compared to 2,6-dichloro analogs .

Functional Group Variations

  • Carboxamide vs.
  • Carbaldehyde Group : The carbaldehyde in the brominated analog introduces electrophilic reactivity, which may facilitate covalent binding to biological targets but could also increase toxicity .

Halogenation Effects

  • Chlorine vs.

Q & A

Q. Discrepancies in reported IC50 values for dichlorobenzyl analogs: How should researchers reconcile these?

  • Methodological Answer : Variability in IC50 (e.g., 1.31 mM vs. 1.48 mM) may stem from assay conditions (e.g., collagenase source, buffer pH). Normalize data using reference inhibitors (e.g., GM6001) and validate via orthogonal assays (e.g., fluorescence resonance energy transfer). Meta-analysis of docking energies (ΔG ≈ -6.5 kcal/mol) supports consistent binding trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.